molecular formula C12H7F3O2 B11871429 1-(Trifluoromethyl)naphthalene-4-carboxylic acid

1-(Trifluoromethyl)naphthalene-4-carboxylic acid

Cat. No.: B11871429
M. Wt: 240.18 g/mol
InChI Key: QFSTXMPXBZBKMB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a naphthalene ring, with a carboxylic acid functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-4-carboxylic acid typically involves the introduction of the trifluoromethyl group to a naphthalene derivative, followed by carboxylation. One common method is the trifluoromethylation of naphthalene using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions. The resulting trifluoromethylated naphthalene is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted naphthalene derivatives .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-4-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to modulate their activity and produce therapeutic effects .

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-4-carboxylic acid can be compared with other trifluoromethylated aromatic compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the carboxylic acid group on a naphthalene ring, providing a distinct set of chemical properties and reactivity .

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

4-(trifluoromethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)10-6-5-9(11(16)17)7-3-1-2-4-8(7)10/h1-6H,(H,16,17)

InChI Key

QFSTXMPXBZBKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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